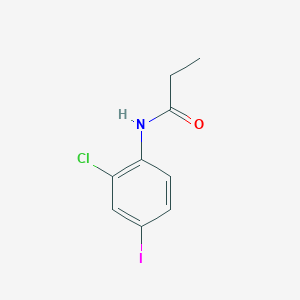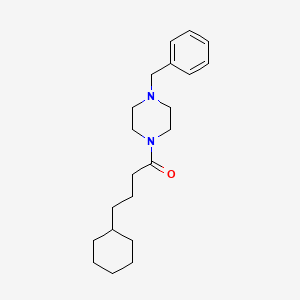
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is its potential as a lead compound for the development of new drugs. The compound has been shown to exhibit significant activity against various diseases and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its low solubility, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a treatment for viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound.
Conclusion:
In conclusion, 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. The compound exhibits significant activity against various diseases and has a favorable pharmacokinetic profile. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine involves the reaction of benzylpiperazine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as an antiviral agent.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(13-7-12-19-8-3-1-4-9-19)23-16-14-22(15-17-23)18-20-10-5-2-6-11-20/h2,5-6,10-11,19H,1,3-4,7-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWCTACCKHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

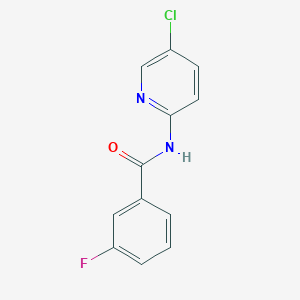
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)
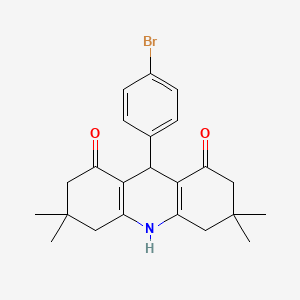
![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
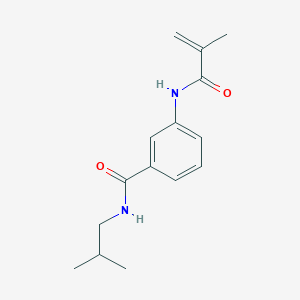
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)
